molecular formula C10H15N3O3 B1480236 6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2098095-20-4

6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480236
CAS No.: 2098095-20-4
M. Wt: 225.24 g/mol
InChI Key: LJGMNOXYYRPBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of New Derivatives : Research has shown that thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione and imidazole have been synthesized, which includes the alkylation of 6-methylpyrimidine-2,4(1H,3H)-diones with 2-chloromethylthiirane. This process involved the N1 atom of the pyrimidine ring, leading to the formation of 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones under specific conditions (Meshcheryakova & Kataev, 2013).

  • Chemical Behavior and Reaction Direction : Another study focused on the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, resulting in the formation of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. The subsequent oxidation and reaction with ethyl chloroacetate afforded the corresponding ethyl pyrimidinylacetate, with the structure confirmed by X-ray analysis. This study highlights the reaction's direction towards the N3-thietan-3-yl derivative rather than its N1-substituted isomer, providing insights into the stability and internal rotation barriers of these compounds (Kataev et al., 2018).

Biological and Pharmaceutical Applications

  • Antioxidant Evaluation : In the context of pharmaceutical applications, some derivatives have been synthesized and evaluated for their antioxidant properties. For instance, new pyrazolopyridine derivatives exhibited promising antioxidant activities, underscoring their potential as candidates for drug development (Gouda, 2012).

  • Hypotensive Activity : Additionally, oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione have been synthesized and shown to exhibit hypotensive activity. This suggests that these compounds could be explored further for their potential in treating hypertension (Kataev et al., 2014).

  • Optical and Nonlinear Optical Applications : Moreover, some derivatives have been studied for their optical and nonlinear optical properties, indicating their utility in NLO device fabrications. This highlights the molecular diversity and the potential applications of these compounds beyond the pharmaceutical realm (Mohan et al., 2020).

Properties

IUPAC Name

6-(4,4-dimethyl-1,3-oxazolidin-3-yl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(2)5-16-6-13(10)7-4-8(14)12(3)9(15)11-7/h4H,5-6H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMNOXYYRPBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1C2=CC(=O)N(C(=O)N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-(4,4-dimethyloxazolidin-3-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

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